1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide
Beschreibung
The compound 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide is a bicyclic sulfonamide derivative characterized by a rigid 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane (camphor-derived) core and a substituted cyclopentylmethyl sulfonamide group.
Eigenschaften
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO4S/c1-21(2)18-10-13-23(21,20(25)14-18)16-29(26,27)24-15-22(11-4-5-12-22)17-6-8-19(28-3)9-7-17/h6-9,18,24H,4-5,10-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHMGESUHJXWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC3(CCCC3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)methanesulfonamide , often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and receptor modulation. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Molecular Formula: C18H25N1O3S
Molecular Weight: 337.46 g/mol
CAS Number: 39262-22-1
Physical Properties:
| Property | Value |
|---|---|
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 349.4 ± 15.0 °C |
| Melting Point | 66-68 °C |
| Flash Point | 165.1 ± 20.4 °C |
The compound acts as a selective estrogen receptor downregulator (SERD), which is particularly relevant in the treatment of hormone-sensitive cancers such as breast cancer. The mechanism involves the degradation of estrogen receptors (ERα) through a proteasome-mediated pathway, leading to apoptosis in cancer cells.
Key Findings from Research:
- Inhibition of MCF-7 Cell Line: The compound demonstrated significant inhibitory activity against the MCF-7 breast cancer cell line, with IC₅₀ values reported at approximately 0.84 µM and 0.77 µM for related derivatives .
- Apoptotic Effects: Flow cytometry analyses indicated that treatment with this compound resulted in increased apoptosis among MCF-7 cells, suggesting its potential as a therapeutic agent against drug-resistant breast cancers .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural components:
- Alkyl Chain Length: Studies indicate that the length and position of alkyl side chains significantly affect the potency of SERDs. Compounds with a six-carbon side chain exhibited optimal biological activity.
- Substituent Effects: The presence of a methoxyphenyl group enhances binding affinity and selectivity towards estrogen receptors, further improving its therapeutic potential.
Study 1: SERD Development
A series of novel sulfonamide derivatives were synthesized and evaluated for their ability to degrade ERα in vitro. The compound under discussion was among those tested, showing promising results that warrant further investigation for clinical applications in hormone-dependent tumors.
Study 2: Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics in animal models, with minimal toxicity observed at therapeutic doses. This positions the compound as a candidate for further development in clinical settings.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
Key analogues and their structural/functional differences are summarized below:
Pharmacological and Functional Differences
- Kv7 Channel Activation : Compounds 8f and 8g () demonstrate enantiomer-dependent activity, with (1S,4R)-configured 8f showing higher potency (EC₅₀ = 0.8 µM) than its (1R,4S)-counterpart 8g (EC₅₀ = 1.2 µM) .
- Metabolic Stability : Adamantane-substituted 13 () exhibits prolonged half-life due to resistance to cytochrome P450 oxidation, a feature absent in smaller substituents like ethyl or methyl groups .
Key Data Tables
Table 1: Pharmacokinetic Comparison of Select Analogues
| Compound | logP | Plasma Half-life (h) | EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 8f | 3.8 | 6.2 | 0.8 | |
| 8g | 3.8 | 5.9 | 1.2 | |
| 13 | 4.5 | 12.4 | N/A | |
| 627844-63-7 | 4.2 | 3.5 | N/A |
Critical Findings and Implications
Substituent-Driven Activity : The 4-methoxyphenylcyclopentylmethyl group in the target compound may balance lipophilicity and target engagement, analogous to fluorobenzyl-indole groups in 8f/8g .
Safety vs. Efficacy Trade-offs : Bulky substituents (e.g., adamantyl) enhance stability but reduce solubility, necessitating formulation optimization .
Stereochemistry Matters : Enantiomers exhibit divergent biological profiles, underscoring the need for chiral synthesis protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
